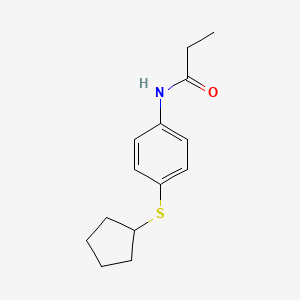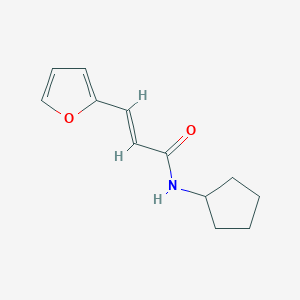
n-Cyclopentyl-3-(furan-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Cyclopentyl-3-(furan-2-yl)acrylamide is an organic compound that features a cyclopentyl group attached to an acrylamide moiety, which is further substituted with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopentyl-3-(furan-2-yl)acrylamide typically involves the reaction of cyclopentylamine with furan-2-carboxylic acid, followed by the formation of the acrylamide moiety. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
n-Cyclopentyl-3-(furan-2-yl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
n-Cyclopentyl-3-(furan-2-yl)acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of n-Cyclopentyl-3-(furan-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the acrylamide moiety can form covalent bonds with nucleophilic sites in enzymes. These interactions can modulate the activity of target proteins and influence various biological processes .
Comparison with Similar Compounds
Similar Compounds
- n-Cyclopentyl-3-(5-phenyl-2-furyl)acrylamide
- n-Cyclohexyl-3-(5-phenyl-2-furyl)acrylamide
- 2-Cyano-3-(5-phenyl-2-furyl)acrylamide
Uniqueness
n-Cyclopentyl-3-(furan-2-yl)acrylamide is unique due to its specific combination of a cyclopentyl group, a furan ring, and an acrylamide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
(E)-N-cyclopentyl-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C12H15NO2/c14-12(13-10-4-1-2-5-10)8-7-11-6-3-9-15-11/h3,6-10H,1-2,4-5H2,(H,13,14)/b8-7+ |
InChI Key |
FCCRHMLMVXSFJR-BQYQJAHWSA-N |
Isomeric SMILES |
C1CCC(C1)NC(=O)/C=C/C2=CC=CO2 |
Canonical SMILES |
C1CCC(C1)NC(=O)C=CC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-5,5',6,6'-tetraone](/img/structure/B14914952.png)

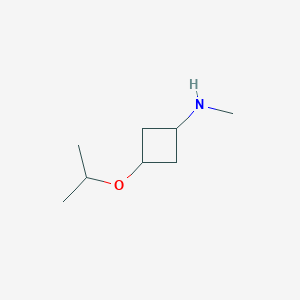
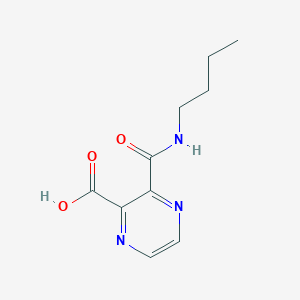


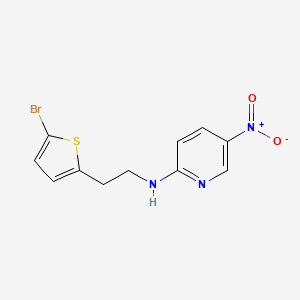
![3-Iodo-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene](/img/structure/B14915011.png)
![6-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14915012.png)
![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B14915015.png)
![2-Bromo-6,9-dihydropyrido[1,2-a]indole](/img/structure/B14915023.png)
![2-(4-chloro-3-methylphenoxy)-N'-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B14915033.png)
